molecular formula C17H13BrFNO2 B8738194 ethyl 5-bromo-2-(4-fluorophenyl)-1H-indole-3-carboxylate

ethyl 5-bromo-2-(4-fluorophenyl)-1H-indole-3-carboxylate

Cat. No.: B8738194
M. Wt: 362.2 g/mol
InChI Key: LDRIVRPTLKBYQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-bromo-2-(4-fluorophenyl)-1H-indole-3-carboxylate is a useful research compound. Its molecular formula is C17H13BrFNO2 and its molecular weight is 362.2 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C17H13BrFNO2

Molecular Weight

362.2 g/mol

IUPAC Name

ethyl 5-bromo-2-(4-fluorophenyl)-1H-indole-3-carboxylate

InChI

InChI=1S/C17H13BrFNO2/c1-2-22-17(21)15-13-9-11(18)5-8-14(13)20-16(15)10-3-6-12(19)7-4-10/h3-9,20H,2H2,1H3

InChI Key

LDRIVRPTLKBYQS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC2=C1C=C(C=C2)Br)C3=CC=C(C=C3)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

Iron powder (710 mg, 13 mmol) was added to a stirred solution of ethyl 2-(5-bromo-2-nitrophenyl)-3-(4-fluorophenyl)-3-hydroxyacrylate (1.0 g, 2.4 mmol) in EtOH (20 mL)/AcOH (16 mL) in a 250 mL round bottomed flask. The flask was immediated placed in a preheated (100° C.) oil bath under an air condenser and the slurry was stirred vigorously. After 1.5 h, the reaction was cooled to r.t., diluted with EtOAc (200 mL), and the solids were removed by filtration. The filtrate was washed with water repeatedly until the organic phase was no longer red. The organic phase was then washed with sat'd NaHCO3 and brine, dried over Na2SO4, filtered, and concentrated (PhMe azeotrope to remove residual AcOH) to give an off-white solid. The crude product was triturated with 1:1 CH2Cl2/hexanes and the filtrate purified by silica gel chromatography with a Biotage 40+M cartridge (gradient elution 10% to 40% EtOAc/hexanes over 10 column volumes, fraction collection at λ=254 nm). The off-white ppt. from above was further triturated with CH2Cl2 to give a white solid, and the filtrate was concentrated to give an off-white solid. Both ppt. and filtrate were chromatographed separately with the same method as above, but with fraction collection at λ=320 nm. Each of the three columns afforded two major peaks. The combined first peaks elute were concentrated to give the title compound (335 mg, 38% yield). 1H NMR (300 MHz, CDCl3) δ ppm 8.67 (br. s., 1H) 8.36 (br. s., 1H) 7.54-7.70 (m, 2H) 7.36 (d, J=7.68 Hz, 1H) 7.25 (t, J=7.68 Hz, 1H) 7.11 (t, J=8.23 Hz, 2H) 4.31 (q, J=6.83 Hz, 2H) 1.33 (t, J=7.14 Hz, 3H). LC/MS was performed on a Shimadzu-VP instrument with UV detection at 220 nm and Waters Micromass. LC/MS method: solvent A=5% CH3CN/95% H2O/10 mM NH4OAc, solvent B=95% CH3CN/5% H2O/10 mM NH4OAc, start % B=0, final % B=100, gradient time=2 min, stop time=3 min, flow rate=5 ml/min, column. XBridge C18 5 μm 4.6×50 mm; HPLC Rt=1.73, (ES+) m/z (MH+)=362, 364 (1:1 ratio).
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
ethyl 2-(5-bromo-2-nitrophenyl)-3-(4-fluorophenyl)-3-hydroxyacrylate
Quantity
1 g
Type
reactant
Reaction Step Two
Name
Quantity
16 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
Quantity
710 mg
Type
catalyst
Reaction Step Two
Yield
38%

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